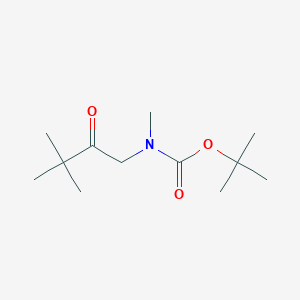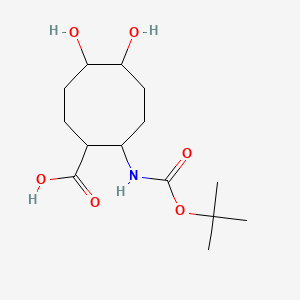![molecular formula C17H20N4O4 B13495748 2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-dione moiety. It is known for its potential therapeutic applications, particularly in the treatment of various diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One common method includes the reaction of isoindoline-1,3-dione with a piperidine derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for pharmaceutical applications .
化学反応の分析
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
科学的研究の応用
2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This modulation can result in anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development .
類似化合物との比較
Similar Compounds
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 2-(2,6-dioxopiperidin-3-yl)-5-{[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione exhibits unique properties due to the presence of the methylamino propyl group. This structural feature enhances its biological activity and specificity, making it more effective in certain therapeutic applications .
特性
分子式 |
C17H20N4O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(methylamino)propylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-18-7-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,9,13,18-19H,2,5-8H2,1H3,(H,20,22,23) |
InChIキー |
TVQLOQIUNCRTMB-UHFFFAOYSA-N |
正規SMILES |
CNCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


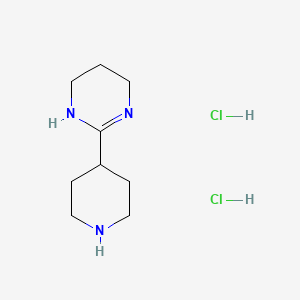

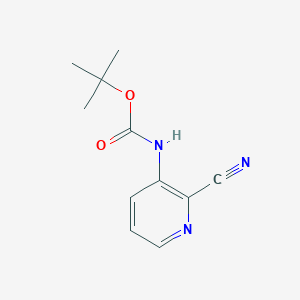
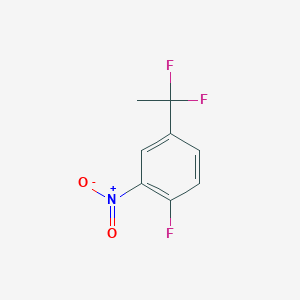
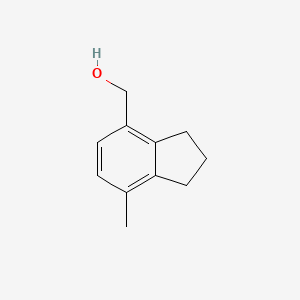
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
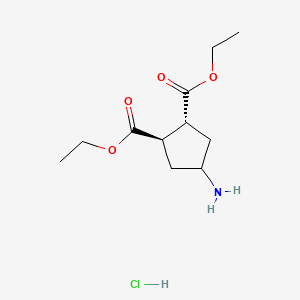
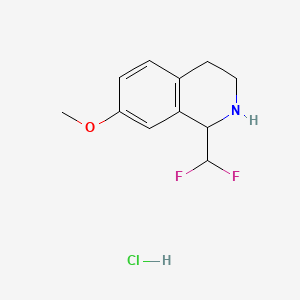
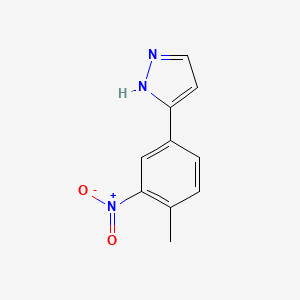
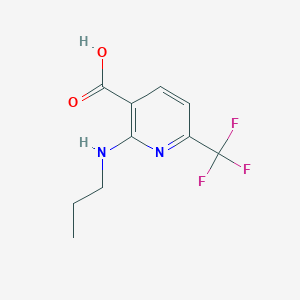
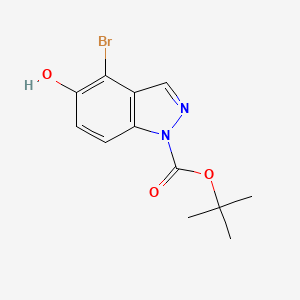
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
